Unique Efficacy in Preventing Form-Deprivation Myopia (FDM) Compared to Other Muscarinic Antagonists
In a chick model of form-deprivation myopia (FDM), Oxyphenonium was one of only three compounds, alongside atropine and pirenzepine, to cause a full rescue from FDM [1]. Other muscarinic antagonists, including scopolamine, tropicamide, and propantheline, were ineffective or only partially effective [1]. This demonstrates a unique efficacy profile not shared by the majority of its class.
| Evidence Dimension | Prevention of form-deprivation myopia (FDM) |
|---|---|
| Target Compound Data | Full rescue; Refraction difference: 0.83 ± 0.31 D (Oxyphenonium treated) vs. -9.50 ± 0.22 D (untreated control, P < 0.001) |
| Comparator Or Baseline | Untreated control group; Other muscarinic antagonists (e.g., scopolamine, tropicamide, propantheline) which showed no or only partial rescue |
| Quantified Difference | Oxyphenonium prevented the development of myopia by 100% relative to the untreated control group, while most other tested antagonists failed to provide significant protection. |
| Conditions | Leghorn cockerel chicks; intravitreal injection of 5.0 µg/µL oxyphenonium; three injections at 48-hour intervals. |
Why This Matters
For researchers investigating the mechanisms of myopia, Oxyphenonium represents a valuable tool compound with a distinct efficacy profile, enabling studies that cannot be replicated with more common antimuscarinics like atropine or scopolamine.
- [1] Luft, W.A., Ming, Y., and Stell, W.K. Variable effects of previously untested muscarinic receptor antagonists on experimental myopia. Invest. Ophthalmol. Vis. Sci. 44(3), 1330-1338 (2003). View Source
